Molecular Weight Differentiation: 3-(4-Bromophenyl)-6-methylpiperazin-2-one vs. Des-Methyl Analog
3-(4-Bromophenyl)-6-methylpiperazin-2-one (MW: 269.14 g/mol) exhibits a +14 Da mass shift relative to the des-methyl analog 3-(4-Bromophenyl)piperazin-2-one (MW: 255.11 g/mol), a direct consequence of the 6-methyl substitution [1]. This mass differential, while modest, translates to measurable alterations in lipophilicity and steric bulk that can influence passive membrane permeability and target binding pocket occupancy. In the context of piperazinone SAR, even a single methyl group addition at the 6-position has been shown to modulate potency and selectivity profiles, as demonstrated in late sodium current inhibitor programs where methylation status affected hERG liability and in vivo pharmacokinetics [2].
| Evidence Dimension | Molecular Weight (MW) and Structural Feature |
|---|---|
| Target Compound Data | MW: 269.14 g/mol; Contains 6-methyl substituent |
| Comparator Or Baseline | 3-(4-Bromophenyl)piperazin-2-one (des-methyl analog); MW: 255.11 g/mol; Lacks 6-methyl group |
| Quantified Difference | ΔMW = +14.03 g/mol (equivalent to one methyl group) |
| Conditions | Calculated from molecular formulas: C₁₁H₁₃BrN₂O vs. C₁₀H₁₁BrN₂O |
Why This Matters
The 6-methyl group provides a distinct steric and lipophilic profile that cannot be recapitulated by the des-methyl analog, impacting both synthetic strategy and biological evaluation outcomes.
- [1] Chemsrc. (2024). 3-(4-Bromophenyl)-6-methylpiperazin-2-one (CAS 1779647-45-8) and CymitQuimica. (2019). 3-(4-Bromophenyl)piperazin-2-one (CAS 90841-19-3). View Source
- [2] Journal of Medicinal Chemistry. (2024). 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts. View Source
